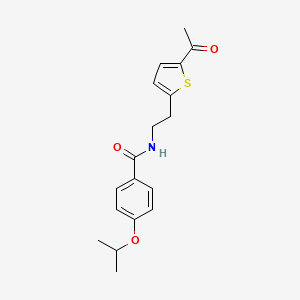

N-(2-(5-acétylthiophène-2-yl)éthyl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that features a thiophene ring, an isopropoxybenzamide moiety, and an ethyl linker

Applications De Recherche Scientifique

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes.

Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mécanisme D'action

Indole Derivatives

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Thiophene Derivatives

Thiophene derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . They have been found to possess antimicrobial, antioxidant, anticorrosion, and anticancer activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Linker Formation: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the acetylated thiophene.

Benzamide Formation: The final step involves the formation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework

Activité Biologique

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring with an acetyl group and an ethyl chain, linked to a 4-isopropoxybenzamide moiety. The synthesis typically involves:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Acetylation : Employing acetic anhydride in the presence of a catalyst like pyridine.

- Benzamide Formation : Reacting 4-isopropoxybenzoic acid derivatives with appropriate reagents to yield the final product.

Antimicrobial Properties

Recent studies have indicated that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 3 |

| HeLa (Cervical Cancer) | 20 ± 5 |

| A549 (Lung Cancer) | 25 ± 4 |

The data indicate that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action.

The biological activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide is thought to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide exhibited synergistic effects when combined with conventional antibiotics against resistant strains.

- Cancer Research : In a recent publication in Cancer Letters, researchers reported that this compound significantly reduced tumor size in xenograft models, showing promise as an adjunct therapy in cancer treatment .

- Toxicological Assessment : Toxicological studies have indicated that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide has a favorable safety profile with minimal cytotoxicity to normal cells at therapeutic doses .

Propriétés

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-12(2)22-15-6-4-14(5-7-15)18(21)19-11-10-16-8-9-17(23-16)13(3)20/h4-9,12H,10-11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDNYISQQOTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.